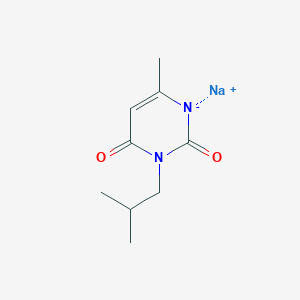
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The final step involves the neutralization of the resulting compound with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-sec-butyl-4-methyl-6-oxopyrimidin-2-olate: Similar in structure but contains a bromine atom.
2,4-Dioxo-6-methylpyrimidine: Lacks the sec-butyl group but shares the pyrimidine core.
Uniqueness
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the sodium salt form enhances its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
65208-42-6 |
|---|---|
Molecular Formula |
C9H13N2NaO2 |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
sodium;6-methyl-3-(2-methylpropyl)pyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H14N2O2.Na/c1-6(2)5-11-8(12)4-7(3)10-9(11)13;/h4,6H,5H2,1-3H3,(H,10,12,13);/q;+1/p-1 |
InChI Key |
OJDHKVOCMUSNKO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)N(C(=O)[N-]1)CC(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


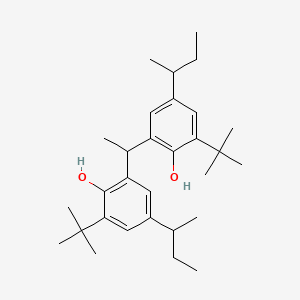
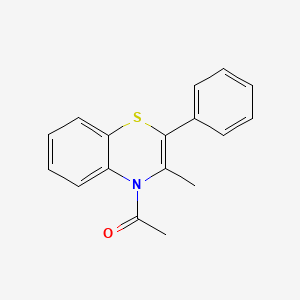
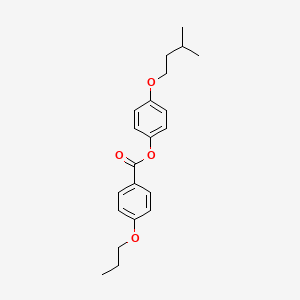
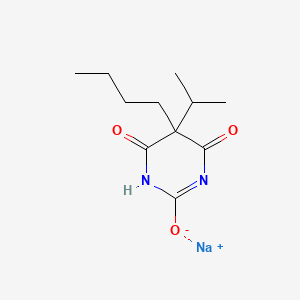


![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
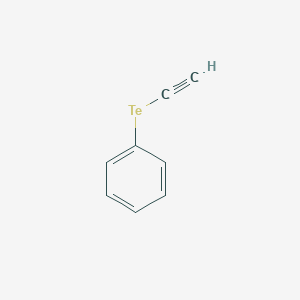
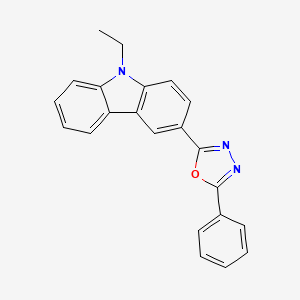

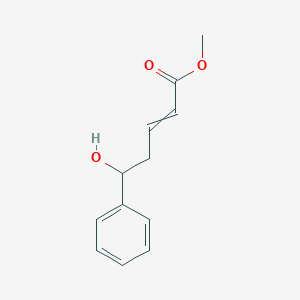

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
